molecular formula C11H13NO2 B14330786 Methyl 2-cyano-3-(cyclohex-1-en-1-yl)prop-2-enoate CAS No. 103384-74-3

Methyl 2-cyano-3-(cyclohex-1-en-1-yl)prop-2-enoate

Cat. No.: B14330786
CAS No.: 103384-74-3
M. Wt: 191.23 g/mol
InChI Key: TYKBEFCGHNHVCS-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3-(cyclohex-1-en-1-yl)prop-2-enoate is an organic compound that features a cyano group, a cyclohexene ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-3-(cyclohex-1-en-1-yl)prop-2-enoate can be achieved through several methods. One common approach involves the reaction of cyclohexanone with cyanoacetic acid derivatives under basic conditions, followed by esterification. Another method includes the use of Michael addition reactions where the cyano group is introduced via a nucleophilic addition to an α,β-unsaturated carbonyl compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-(cyclohex-1-en-1-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine or the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines or cyclohexanols.

Scientific Research Applications

Methyl 2-cyano-3-(cyclohex-1-en-1-yl)prop-2-enoate has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which Methyl 2-cyano-3-(cyclohex-1-en-1-yl)prop-2-enoate exerts its effects involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can lead to the formation of intermediates that further react to produce desired products.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: An organic compound with a similar cyclohexene ring structure but lacks the cyano and ester groups.

    Methylcyclohexene: Contains a methyl group attached to a cyclohexene ring, differing in functional groups.

    2-Cyclohexen-1-one: Features a cyclohexene ring with a ketone group, similar in structure but different in reactivity.

Uniqueness

Methyl 2-cyano-3-(cyclohex-1-en-1-yl)prop-2-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.

Properties

CAS No.

103384-74-3

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl 2-cyano-3-(cyclohexen-1-yl)prop-2-enoate

InChI

InChI=1S/C11H13NO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h5,7H,2-4,6H2,1H3

InChI Key

TYKBEFCGHNHVCS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=CCCCC1)C#N

Origin of Product

United States

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